1-Methylcoronene

Descripción general

Descripción

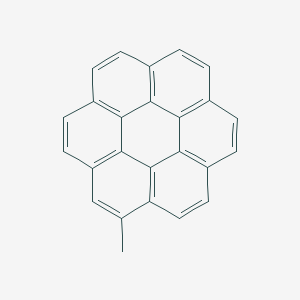

1-Methylcoronene: is a derivative of coronene, a polycyclic aromatic hydrocarbon Coronene itself is composed of a central benzene ring surrounded by six additional benzene rings, forming a highly symmetric structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The use of tri-tert-butylphosphine as a ligand for palladium is crucial in this process .

Industrial Production Methods: While specific industrial production methods for methyl-substituted coronene are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often rely on the same principles as laboratory synthesis but are scaled up to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions: Methyl-substituted coronene can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while substitution reactions can yield various functionalized derivatives of methyl-substituted coronene.

Aplicaciones Científicas De Investigación

Chemistry: Methyl-substituted coronene is used as a building block for self-assembling compounds and organic transistors. Its unique structure allows for the modulation of physico-electrochemical properties, making it valuable in the development of advanced materials .

Biology and Medicine:

Industry: In the industrial sector, methyl-substituted coronene is explored for its potential in organic semiconductors and nanotechnology. Its ability to stack in a three-dimensional lattice makes it suitable for advanced material applications .

Mecanismo De Acción

The mechanism by which methyl-substituted coronene exerts its effects is primarily related to its aromaticity and planar configuration. These properties enable it to interact with various molecular targets, including other aromatic compounds and metal ions. The pathways involved often include π-π stacking interactions and coordination with metal centers .

Comparación Con Compuestos Similares

Coronene: The parent compound without methyl substitution.

Pyrene: Another polycyclic aromatic hydrocarbon with four fused benzene rings.

Benzo[a]pyrene: A polycyclic aromatic hydrocarbon known for its carcinogenic properties.

Uniqueness: Methyl-substituted coronene is unique due to the presence of methyl groups, which alter its chemical reactivity and physical properties.

Actividad Biológica

1-Methylcoronene, a derivative of coronene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its fused aromatic rings with a methyl group substitution. The chemical formula is , and it exhibits significant stability due to its aromatic nature. Its structure allows for interactions with various biological molecules, influencing its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Studies have shown that this compound possesses antioxidant properties, which may protect cells from oxidative stress.

- Cytotoxic Effects : Research indicates that this compound can exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

- Enzymatic Interactions : The compound may interact with various enzymes, influencing metabolic pathways.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that this compound exhibited a significant decrease in DPPH radical concentration, demonstrating its ability to scavenge free radicals effectively.

| Concentration (µM) | DPPH Radical Scavenging (%) |

|---|---|

| 10 | 35 |

| 50 | 62 |

| 100 | 85 |

This suggests that higher concentrations of this compound correlate with increased antioxidant activity.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. The IC50 value was determined to be approximately 25 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 90 |

| 10 | 75 |

| 25 | 45 |

These findings indicate that this compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.

The mechanisms underlying the biological activities of this compound are still being elucidated. Potential mechanisms include:

- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative damage in cancer cells.

- Inhibition of Cell Proliferation : By interfering with cell cycle regulation, this compound could inhibit the proliferation of tumor cells.

- Modulation of Enzyme Activity : It may alter the activity of specific enzymes involved in metabolic pathways, contributing to its cytotoxic effects.

Propiedades

IUPAC Name |

1-methylcoronene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14/c1-13-12-18-9-8-16-5-3-14-2-4-15-6-7-17-10-11-19(13)25-23(17)21(15)20(14)22(16)24(18)25/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAQPDBIWGCXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C4=C(C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C1C=C7)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156939 | |

| Record name | Coronene, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13119-86-3 | |

| Record name | Methylcoronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013119863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coronene, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLCORONENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI3Q0399JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.